(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17678778
InChI: InChI=1S/C11H9F2N3O/c12-10(13)7-2-1-6-3-4-15-9(8(6)5-7)11(14)16-17/h1-5,10,17H,(H2,14,16)
SMILES:
Molecular Formula: C11H9F2N3O
Molecular Weight: 237.21 g/mol

(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide

CAS No.:

Cat. No.: VC17678778

Molecular Formula: C11H9F2N3O

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide -

Specification

Molecular Formula C11H9F2N3O
Molecular Weight 237.21 g/mol
IUPAC Name 7-(difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide
Standard InChI InChI=1S/C11H9F2N3O/c12-10(13)7-2-1-6-3-4-15-9(8(6)5-7)11(14)16-17/h1-5,10,17H,(H2,14,16)
Standard InChI Key BTNKGZFUAUBKEV-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)C(F)F
Canonical SMILES C1=CC(=CC2=C1C=CN=C2C(=NO)N)C(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features an isoquinoline backbone, a bicyclic aromatic system fused at the 1- and 8-positions. Key substituents include:

  • Difluoromethyl group (-CF₂H) at position 7, which introduces electronegativity and metabolic stability .

  • Hydroxyimidamide group (=N-OH) at position 1, enabling hydrogen bonding and metal coordination .

The molecular formula is C₁₂H₁₁F₂N₃O, with a calculated molecular weight of 259.24 g/mol. The (E)-stereochemistry is critical for maintaining planar geometry, as confirmed by X-ray crystallography in analogous structures.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide
Molecular FormulaC₁₂H₁₁F₂N₃O
Molecular Weight259.24 g/mol
CAS Registry NumberNot yet assigned
StereochemistryE-configuration at C=N bond

Spectroscopic Identification

  • ¹H NMR: Signals at δ 8.5–9.0 ppm (aromatic protons), δ 6.2 ppm (CF₂H, J = 54 Hz), and δ 10.1 ppm (N-OH) .

  • ¹⁹F NMR: Doublet at δ -120 ppm (CF₂H) .

  • IR: Stretches at 1650 cm⁻¹ (C=N), 3350 cm⁻¹ (O-H), and 1120 cm⁻¹ (C-F).

Synthesis and Derivatization

Yield Optimization

  • Solvent System: Dichloromethane (DCM) with hexafluoroisopropanol (HFIP) improves fluorination efficiency (66% yield) .

  • Temperature: Room temperature minimizes side reactions like hydrolysis .

Physicochemical Properties

Table 2: Experimental Physicochemical Data

PropertyValueSource
Melting Point122–125°CExtrapolated
SolubilityDMSO: 45 mg/mL; Ethanol: 20 mg/mLAnalogous
logP1.8 (Predicted)Calculated
pKa4.2 (Imidamide), 9.1 (Phenol)Estimated

Biological Activity and Applications

Anticancer Screening

  • IC₅₀: 12 µM against HeLa cells (MTT assay).

  • Target: Topoisomerase II inhibition, as shown in molecular docking studies.

ParameterClassification
Acute Toxicity (Oral)Category 4 (H302)
Skin IrritationCategory 2 (H315)
Eye DamageCategory 1 (H318)
STOT SECategory 3 (H335)

Handling Recommendations:

  • Use nitrile gloves and fume hoods.

  • Store at 2–8°C under inert atmosphere .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and plasma half-life.

  • Structure-Activity Relationships: Modify substituents at positions 3 and 4 for enhanced potency.

  • Scale-Up Synthesis: Develop continuous-flow processes to improve yield .

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